tert-Butyl 3-((6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-((6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)azetidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a tert-butyl ester, a chloro-substituted oxazinone, and a boronate ester
Preparation Methods
The synthesis of tert-Butyl 3-((6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the oxazinone core, followed by the introduction of the boronate ester and the azetidine moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the boronate ester allows for oxidation reactions, which can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: The oxazinone moiety can be reduced under specific conditions, often using reducing agents like lithium aluminum hydride.
Substitution: The chloro group in the oxazinone ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.
Coupling Reactions: The boronate ester is particularly useful in Suzuki-Miyaura coupling reactions, where it can react with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds
Scientific Research Applications
tert-Butyl 3-((6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)azetidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs, especially those targeting specific enzymes or receptors.
Material Science: Its boronate ester functionality allows for the development of new materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism by which this compound exerts its effects depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The boronate ester can form reversible covalent bonds with diols, which is useful in enzyme inhibition. The oxazinone moiety can participate in hydrogen bonding and other interactions that stabilize the compound within a biological system .
Comparison with Similar Compounds
Similar compounds include other boronate esters and oxazinone derivatives. For example:
tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)-1-azetidinecarboxylate: This compound shares the boronate ester and azetidine moieties but differs in the heterocyclic core.
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound features a different heterocyclic core (indazole) but retains the boronate ester functionality
Properties
Molecular Formula |
C23H32BClN2O6 |
---|---|
Molecular Weight |
478.8 g/mol |
IUPAC Name |
tert-butyl 3-[[6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-benzoxazin-4-yl]methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C23H32BClN2O6/c1-21(2,3)31-20(29)26-10-14(11-26)12-27-17-9-16(25)15(8-18(17)30-13-19(27)28)24-32-22(4,5)23(6,7)33-24/h8-9,14H,10-13H2,1-7H3 |
InChI Key |
JTRLPNFTTZTXMK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2Cl)N(C(=O)CO3)CC4CN(C4)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.